molecular formula C6H9N3O3 B14325918 N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine CAS No. 98096-07-2

N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine

Cat. No.: B14325918
CAS No.: 98096-07-2
M. Wt: 171.15 g/mol
InChI Key: IPDKLSQVXNXUQS-UHFFFAOYSA-N
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Description

N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine is an organic compound that belongs to the class of trihydroxybenzenes It features three hydroxyl groups and three amine groups substituted onto a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine typically involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One common method is the hydrolysis of trinitrobenzene, which involves the reduction of nitro groups to amine groups followed by hydrolysis to introduce hydroxyl groups .

Industrial Production Methods

Industrial production of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine may involve large-scale hydrolysis processes using benzene-1,3,5-triamine as a starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl and amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, substituted benzenes, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research .

Properties

CAS No.

98096-07-2

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

N-[3,5-bis(hydroxyamino)phenyl]hydroxylamine

InChI

InChI=1S/C6H9N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3,7-12H

InChI Key

IPDKLSQVXNXUQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NO)NO)NO

Origin of Product

United States

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